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Compound of Interest

Compound Name: N-(3-chlorophenyl)propanamide

CAS No.: 2760-33-0

Cat. No.: B183546

Get Quote

Executive Summary
N-(3-chlorophenyl)propanamide, commonly referred to in agricultural and chemical literature

as m-chloropropionanilide, is a halogenated aromatic amide. As a mono-chlorinated analog of

the widely utilized selective herbicide Propanil (3',4'-dichloropropionanilide), this compound

serves as a critical baseline molecule in structure-activity relationship (SAR) studies for

agrochemical development and pharmaceutical intermediate synthesis[1].

This technical guide provides an in-depth analysis of its physicochemical properties, its role in

Photosystem II (PSII) inhibition, and a self-validating synthetic protocol designed for high-yield

laboratory generation.

Chemical Identity & Physicochemical Profiling
The structural framework of N-(3-chlorophenyl)propanamide consists of a propionyl group

attached to the nitrogen atom of a meta-substituted chloroaniline ring. The absence of a para-

chlorine atom (which is present in Propanil) significantly alters its lipophilicity, metabolic

stability, and binding affinity in biological targets[1].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b183546#bc-rfq
https://www.benchchem.com/product/b183546/docs?utm_src=pdf-body#n-3-chlorophenyl-propanamide-structural-analysis-synthesis-and-mechanistic-profiling
https://law.justia.com/cases/federal/district-courts/FSupp/312/778/1468907/
https://www.benchchem.com/product/b183546/docs?utm_src=pdf-body#n-3-chlorophenyl-propanamide-structural-analysis-synthesis-and-mechanistic-profiling
https://law.justia.com/cases/federal/district-courts/FSupp/312/778/1468907/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
Property Value

IUPAC Name N-(3-chlorophenyl)propanamide

Common Synonyms 3'-chloropropionanilide, m-chloropropionanilide

CAS Registry Number 2760-33-0[2]

Molecular Formula C9H10ClNO[2]

Molecular Weight 183.639 g/mol [2]

SMILES String CCC(=O)Nc1cccc(Cl)c1[3]

Chemical Class Propionanilide / Halogenated Amide

Typical Appearance Solid (crystalline powder)

Mechanistic Pathway: Photosystem II Inhibition &
SAR Context
Propionanilides are well-documented inhibitors of the photosynthetic electron transport

chain[1]. While m-chloropropionanilide exhibits lower herbicidal potency than its 3,4-dichloro

counterpart, its mechanism of action remains identical, making it a valuable tool for

comparative biochemical assays.

The compound penetrates the plant cuticle and translocates to the chloroplasts. Within the

thylakoid membrane, it acts as a competitive inhibitor at the plastoquinone-binding niche ( QB​)

on the D1 protein of Photosystem II (PSII). By displacing plastoquinone, the amide halts the

transfer of electrons from P680 to the cytochrome b6​f complex. This blockade prevents the

synthesis of ATP and NADPH, leading to an accumulation of reactive oxygen species (ROS),

oxidative stress, and ultimately, cellular necrosis.
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Fig 2: Mechanism of action for propionanilide-induced Photosystem II inhibition.

Synthesis Methodology: A Self-Validating Protocol
The synthesis of N-(3-chlorophenyl)propanamide is achieved via a nucleophilic acyl

substitution. To ensure scientific integrity and reproducibility, the following protocol is designed

as a self-validating system, incorporating causality for every experimental choice and built-in

analytical checkpoints.

Experimental Workflow
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Fig 1: Nucleophilic acyl substitution workflow for N-(3-chlorophenyl)propanamide.

Step-by-Step Methodology
Step 1: Reagent Preparation & Setup

Action: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0

equivalent of 3-chloroaniline and 1.2 equivalents of triethylamine (TEA) in anhydrous

dichloromethane (DCM).

Causality: DCM is chosen as an aprotic solvent to prevent the premature hydrolysis of the

highly reactive propionyl chloride. TEA is strictly required as a non-nucleophilic acid

scavenger. Without TEA, the hydrogen chloride (HCl) generated during the reaction would

protonate the unreacted 3-chloroaniline, forming an insoluble and unreactive anilinium salt,

thereby capping the theoretical yield at 50%.

Step 2: Electrophile Addition

Action: Submerge the reaction flask in an ice-water bath to bring the internal temperature to

0 °C. Add 1.1 equivalents of propionyl chloride dropwise via an addition funnel over 30

minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b183546/docs?utm_src=pdf-body-img#n-3-chlorophenyl-propanamide-structural-analysis-synthesis-and-mechanistic-profiling
https://www.benchchem.com/product/b183546/docs?utm_src=pdf-body#n-3-chlorophenyl-propanamide-structural-analysis-synthesis-and-mechanistic-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: The condensation reaction is highly exothermic. Dropwise addition at 0 °C controls

the reaction kinetics, preventing solvent boil-off and suppressing the formation of di-acylated

side products.

Step 3: Reaction Monitoring (Validation Checkpoint 1)

Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2

hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 7:3

Hexanes:Ethyl Acetate eluent.

Self-Validation: The reaction is deemed complete when the UV-active starting material spot

(3-chloroaniline, higher Rf​) is entirely consumed and replaced by a single, more polar

product spot (the amide, lower Rf​).

Step 4: Biphasic Workup

Action: Quench the reaction with distilled water and transfer to a separatory funnel. Wash the

organic layer sequentially with:

1M HCl: Removes unreacted 3-chloroaniline and TEA.

Saturated NaHCO3​: Neutralizes residual propionyl chloride and propionic acid byproducts.

Brine: Removes bulk water from the organic phase.

Causality: This sequential liquid-liquid extraction isolates the neutral amide product in the

organic layer while partitioning all ionic and highly polar impurities into the aqueous waste.

Step 5: Purification & Characterization (Validation Checkpoint 2)

Action: Dry the organic layer over anhydrous Na2​SO4​, filter, and concentrate in vacuo.

Recrystallize the crude solid from an ethanol/water mixture.

Self-Validation: Validate the final product via 1H -NMR spectroscopy. A successful synthesis

will yield a triplet (terminal methyl, ~1.2 ppm), a quartet (methylene, ~2.4 ppm), a broad

singlet (amide N-H, ~7.5 ppm), and a distinct multiplet for the meta-substituted aromatic

protons (7.0 - 7.6 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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